molecular formula C5H8ClN3O B2919524 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride CAS No. 2503205-47-6

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride

Cat. No.: B2919524
CAS No.: 2503205-47-6
M. Wt: 161.59
InChI Key: PMLCBHRSCOUMQX-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-amino-6-methyl-4,5-dioxo-3,4-dihydropyrimidine, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is unique due to its specific structure and the presence of both amino and oxo groups, which confer distinct chemical reactivity and biological activity

Biological Activity

5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, which include antiviral , antimicrobial , anti-inflammatory , and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various cellular targets, leading to significant biochemical changes. Pyrimidine derivatives generally exert their effects through several mechanisms:

  • Enzymatic Inhibition : Many pyrimidine derivatives inhibit enzymes critical for cellular processes, such as cyclooxygenase (COX) enzymes involved in inflammation.
  • Receptor Interaction : They can bind to specific receptors, modifying signal transduction pathways.
  • Antiviral Activity : Some derivatives exhibit activity against viral replication by targeting viral enzymes or processes.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, possess antiviral properties. For example, studies have shown that compounds in this class can inhibit the replication of viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies showed that it effectively reduced COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Research Findings

A variety of studies have investigated the biological activities of this compound:

  • Antiviral Studies : A study highlighted the compound's effectiveness against HSV, where it exhibited a therapeutic index indicating significant antiviral potential .
  • Antimicrobial Investigations : Research demonstrated that this compound inhibited Gram-positive and Gram-negative bacteria effectively .
  • Anti-inflammatory Activity : In animal models, the compound showed a marked reduction in carrageenan-induced paw edema compared to control groups treated with standard drugs .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Kumar et al., 2004Anti-inflammatoryDemonstrated significant reduction in edema in rat models compared to diclofenac sodium.
Bernardino et al., 2021AntiviralShowed high efficacy against HSV with a notable therapeutic index.
Recent Synthesis StudiesAntimicrobialConfirmed broad-spectrum antimicrobial activity against several pathogens.

Properties

IUPAC Name

5-amino-4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,6H2,1H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLCBHRSCOUMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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